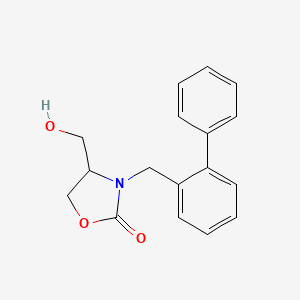
3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, also known as Linezolid, is a synthetic antibiotic that was first approved for clinical use in 2000. It is a member of the oxazolidinone class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis. Linezolid has been proven to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In
Aplicaciones Científicas De Investigación
Antibacterial Activity
Oxazolidinone derivatives, including compounds similar to 3-(biphenyl-2-ylmethyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one, have been extensively studied for their antibacterial properties. These compounds exhibit a unique mechanism of bacterial protein synthesis inhibition, offering a novel approach to tackling antibiotic resistance. Research has shown that certain oxazolidinone analogs demonstrate potent in vitro activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These findings underscore the potential of oxazolidinones in treating multidrug-resistant gram-positive bacterial infections (Zurenko et al., 1996; Brickner et al., 1996).
Synthetic Chemistry and Catalysis
Oxazolidinone frameworks are valuable in synthetic chemistry for their multifunctionality in various catalytic processes, including the synthesis of fine chemicals. A notable application is in the catalyzed atmospheric CO2 utilization for the simultaneous synthesis of 2-oxazolidinones and α-hydroxyl ketones, highlighting the role of these compounds in green chemistry and sustainable processes (Du et al., 2021).
Material Science and Crystal Engineering
The structural versatility of oxazolidinone derivatives extends to material science, where their crystal structures and intermolecular interactions have been explored. Studies reveal that these compounds can form various crystal symmetries and exhibit a range of weak non-covalent interactions, making them interesting subjects for crystal engineering and the development of novel materials (Hattab et al., 2010).
Enzyme Mimics and Biological Activity
Beyond their antibacterial applications, oxazolidinones have been investigated for their enzymatic and biological activities. For instance, certain oxazolidinone compounds have been studied as reversible, highly potent, and selective inhibitors of monoamine oxidase type A, demonstrating their potential in developing treatments for depression and other psychiatric disorders (Mai et al., 2002). Another study highlighted the use of oxazolidinone derivatives as superoxide dismutase mimics, offering insights into their application in oxidative stress management and related diseases (Samuni et al., 1988).
Propiedades
IUPAC Name |
4-(hydroxymethyl)-3-[(2-phenylphenyl)methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-11-15-12-21-17(20)18(15)10-14-8-4-5-9-16(14)13-6-2-1-3-7-13/h1-9,15,19H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGDQCRPWLXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)
![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)
![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)
![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)

![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)

![N-cyclohexyl-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5568525.png)
